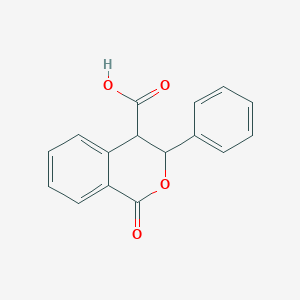

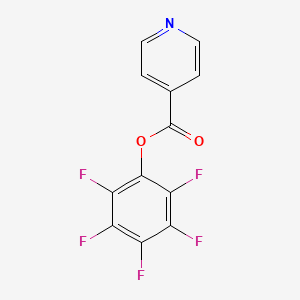

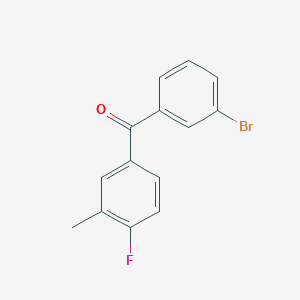

3-Bromo-4'-fluoro-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4’-fluoro-3’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives . It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4’-fluoro-3’-methylbenzophenone are not detailed in the retrieved sources, a study on a similar compound, 4-bromo-4’-methylbenzophenone, reported a photoreduction quantum efficiency of 7.75% when the compound was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4’-fluoro-3’-methylbenzophenone include a molecular weight of 293.13 and a density of 1.435g/cm3 . The boiling point is reported to be 388.8ºC at 760 mmHg .Applications De Recherche Scientifique

Photoreduction Studies

The compound can be used in photoreduction studies. For instance, similar compounds like 4-bromo-4’-methylbenzophenone have been used in quantitative studies of photoreduction . The process involves placing solutions of the compound in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency .

Synthesis of Substituted Benzopinacols

The compound can be used in the synthesis of substituted benzopinacols. In a study, the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .

Friedel-Crafts Acylation Reaction

The compound can be synthesized using a Friedel-Crafts acylation reaction. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .

Phosphorescence Studies

Benzophenones, including this compound, are well known for their phosphorescence, which has been studied at length at reduced temperature . In one experiment, an attempt was made to encase a benzophenone derivative in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

Proteomics Research

The compound can be used in proteomics research . However, the specific applications in this field are not detailed in the available resources.

Mécanisme D'action

Target of Action

Benzophenone derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-Bromo-4’-fluoro-3’-methylbenzophenone is likely related to its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Action Environment

The action of 3-Bromo-4’-fluoro-3’-methylbenzophenone, like other chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with it . Its stability and efficacy in a given environment would depend on these factors.

Propriétés

IUPAC Name |

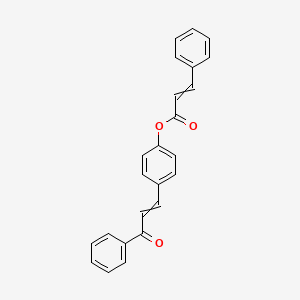

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHYIYYZWQBAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373676 |

Source

|

| Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844884-90-8 |

Source

|

| Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)